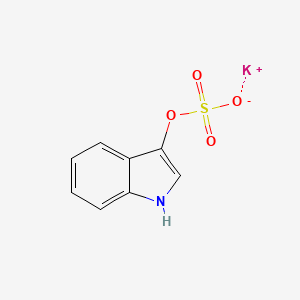
Chromium (II) Chloride Tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium (II) Chloride Tetrahydrate, also known as Chromous Chloride Tetrahydrate, is an inorganic compound with the formula CrCl2.4H2O . It is used as a reducing agent for dehalogenation of organic halides and as a reagent for chemo-, regio-, and diastereoselective C-C bond formation .
Synthesis Analysis
Chromium (II) Chloride is produced by reducing Chromium (III) Chloride either with hydrogen at 500°C or by electrolysis . On a laboratory scale, LiAlH4, zinc, and related reductants produce Chromous Chloride from Chromium (III) precursors .Molecular Structure Analysis
This compound is a coordination compound containing a central chromium ion coordinated to four water molecules and four chloride ions. The molecular formula is CrCl2.4H2O .Chemical Reactions Analysis
Chromium (II) Chloride is used as a precursor to other inorganic and organometallic chromium complexes . It is a reagent in the Nozaki-Hiyama-Kishi reaction . It is also used in the Takai olefination to prepare vinyl iodides from aldehydes in the presence of iodoform .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Chromium (II) Chloride Tetrahydrate can be achieved through a reduction reaction of Chromium (III) Chloride Hexahydrate.", "Starting Materials": [ "Chromium (III) Chloride Hexahydrate", "Hydrogen gas", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 10 g of Chromium (III) Chloride Hexahydrate in 100 mL of water", "Add 10 mL of concentrated hydrochloric acid to the solution", "Pass hydrogen gas through the solution for 30 minutes to reduce Chromium (III) to Chromium (II)", "Filter the solution to remove any impurities", "Add 4 equivalents of water to the solution to form Chromium (II) Chloride Tetrahydrate", "Allow the solution to cool and crystallize to obtain the product" ] } | |
Número CAS |
13931-94-7 |
Fórmula molecular |
CrCl₂·4H₂O |
Peso molecular |
194.96 |
Sinónimos |
Chromium Chloride Tetrahydrate; Chromium Dichloride Tetrahydrate; Chromous Chloride Tetrahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)
![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

